1-Isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure containing two nitrogen atoms. This compound is recognized for its versatile applications in various scientific fields, including medicinal chemistry and agricultural chemistry. Its IUPAC name is 1-Isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid, and it has a molecular formula of with a molecular weight of 174.17 g/mol .
The compound is cataloged under various chemical databases, including PubChem and Benchchem, where it is classified as a hazardous substance due to its potential to cause skin irritation and serious eye damage . The chemical structure features a carboxylic acid functional group, which contributes to its reactivity and biological activity.
Methods and Technical Details:
The synthesis of 1-Isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid typically involves several key steps:
Structure and Data:
The molecular structure of 1-Isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid can be represented by its canonical SMILES notation: CC(C)N1C(=O)C=C(N=N1)[N+](=O)[O-]
. The structural representation highlights the presence of the isopropyl group at position 1 and the nitro group at position 4 of the pyrazole ring .
Reactions and Technical Details:
The compound can participate in various chemical reactions:
These reactions are crucial for developing derivatives with enhanced or modified biological activities.
The mechanism of action for 1-Isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid involves its interaction with biological targets:
These properties are essential for understanding its handling and application in laboratory settings.
1-Isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid has several scientific uses:
This compound exemplifies the diverse utility of pyrazole derivatives across multiple scientific disciplines.
CAS No.: 24622-61-5
CAS No.: 142434-22-8
CAS No.: 16606-62-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5